molecular formula C22H25ClN2O B10881685 [1-(3-chlorobenzyl)piperidin-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

[1-(3-chlorobenzyl)piperidin-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B10881685
M. Wt: 368.9 g/mol
InChI Key: AIDVFHXNZPTHIL-UHFFFAOYSA-N
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Description

[1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE: is a complex organic compound with the molecular formula C22H25ClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with piperidine to form 1-(3-chlorobenzyl)piperidine. This intermediate is then reacted with 3,4-dihydroisoquinoline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact industrial methods can vary based on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action for [1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(3-CHLOROBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE stands out due to its specific structural configuration, which may confer unique binding properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H25ClN2O

Molecular Weight

368.9 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H25ClN2O/c23-21-9-3-5-17(13-21)14-24-11-4-8-20(15-24)22(26)25-12-10-18-6-1-2-7-19(18)16-25/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2

InChI Key

AIDVFHXNZPTHIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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